ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 6,7-dichloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
- Ethyl 6,7-dibromo-4-hydroxyquinoline-3-carboxylate
Uniqueness
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6 and 7 positions enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
26892-93-3 |
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Molecular Formula |
C12H9Cl2NO3 |
Molecular Weight |
286.1 |
Purity |
90 |
Origin of Product |
United States |
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